4.1 Antifungal EC₅₀ Head-to-Head Superiority Against the Commercial Standard Triadimefon Across Four Phytopathogenic Fungi
Compound 4o (identified as the thiophen-2-yl urea derivative 1-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea) was directly compared with the commercial triazole fungicide triadimefon in mycelial growth inhibition assays. The EC₅₀ values of 4o were uniformly and substantially lower than those of triadimefon across all four tested fungal pathogens [1].
| Evidence Dimension | EC₅₀ (μg mL⁻¹) for mycelial growth inhibition |
|---|---|
| Target Compound Data | 28.12 (Curvularia lunata), 30.41 (Cotton Fusarium Wilt), 15.2 (Phytophthora parasitica var. nicotianae), 6.22 (Fusarium spp.) |
| Comparator Or Baseline | Triadimefon: 98.73 (Curvularia lunata), 96.58 (Cotton Fusarium Wilt), 105.37 (P. parasitica var. nicotianae), 102.18 (Fusarium spp.) |
| Quantified Difference | 3.5‑fold (Curvularia lunata), 3.2‑fold (Cotton Fusarium Wilt), 6.9‑fold (P. parasitica var. nicotianae), 16.4‑fold (Fusarium spp.) improvement in potency |
| Conditions | Mycelial growth inhibition assay; concentration range not explicitly reported; incubation conditions per standard phytopathogenic fungal assay protocols |
Why This Matters
This direct head-to-head comparison against an established commercial fungicide provides procurement teams with unambiguous, quantitative justification for selecting this compound over the cheaper, generic triadimefon standard in antifungal screening or lead-optimization programs.
- [1] Wang, C., Song, H., Liu, W., & Xu, C. (2016). Design, synthesis and antifungal activity of novel thioureas containing 1,3,4-thiadiazole and thioether skeleton. Chemical Research in Chinese Universities, 32(4), 615–620. https://doi.org/10.1007/s40242-016-6023-8 View Source
